PWZ-029

説明

Overview of GABAA Receptor Structure and Subunit Composition

GABAA receptors (GABAARs) are a major class of receptors through which GABA exerts its inhibitory effects. nih.gov They are ligand-gated ion channels belonging to the Cys-loop receptor superfamily. wikipedia.orgguidetopharmacology.org GABAARs are pentameric transmembrane receptors, meaning they are composed of five protein subunits arranged around a central ion channel or pore. wikipedia.orgwilliams.edu These subunits are selected from a diverse pool of 19 known subunit isoforms in humans: six α (alpha1-6), three β (beta1-3), three γ (gamma1-3), three ρ (rho1-3), and one each of the δ (delta), ε (epsilon), π (pi), and θ (theta). nih.govwikipedia.orgguidetopharmacology.org The specific combination of these subunits determines the receptor's pharmacological and physiological properties, contributing to a considerable number of receptor isoforms with distinct characteristics and brain distribution. nih.govwikipedia.orgwilliams.edu The most common GABAAR subtype in the adult brain is a pentamer typically composed of two α subunits, two β subunits, and one γ subunit, often with a stoichiometry of (α1)₂(β2 or β3)₂(γ2)₁. nih.govmdpi.com The GABA binding site is located at the interface between the β and α subunits. nih.govguidetopharmacology.org

Rationale for Subtype-Selective GABAA Receptor Ligands in Neuropharmacological Research

The diverse subunit composition of GABAARs results in numerous subtypes with distinct anatomical distributions and functional properties within the CNS. wikipedia.orgwilliams.edu This heterogeneity suggests that targeting specific receptor subtypes with selective ligands could offer a means to modulate particular neuronal circuits and physiological processes with greater precision. wikipedia.orgmdpi.com The development of subtype-selective GABAAR ligands is a significant area of neuropharmacological research. mdpi.comresearchgate.net The aim is to develop compounds that can selectively enhance or reduce the function of specific GABAAR subtypes, potentially leading to therapeutic agents with improved efficacy and reduced off-target effects compared to non-selective ligands. researchgate.netfrontiersin.org For instance, research indicates that different alpha subunits may mediate distinct effects; α1-containing receptors have been associated with sedation, while α2- and/or α3-containing receptors are implicated in anxiolytic effects. researchgate.netnih.govmdpi.com Subtype-selective ligands are valuable tools for dissecting the specific roles of different GABAAR subtypes in various brain functions and pathological conditions. mdpi.commdpi.com

Structure

3D Structure

特性

CAS番号 |

164025-33-6 |

|---|---|

分子式 |

C14H14ClN3O2 |

分子量 |

291.73 g/mol |

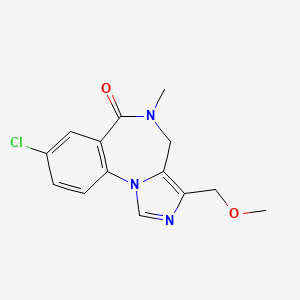

IUPAC名 |

8-chloro-3-(methoxymethyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one |

InChI |

InChI=1S/C14H14ClN3O2/c1-17-6-13-11(7-20-2)16-8-18(13)12-4-3-9(15)5-10(12)14(17)19/h3-5,8H,6-7H2,1-2H3 |

InChIキー |

FXIDXTIMKAEBGY-UHFFFAOYSA-N |

SMILES |

CN1CC2=C(N=CN2C3=C(C1=O)C=C(C=C3)Cl)COC |

正規SMILES |

CN1CC2=C(N=CN2C3=C(C1=O)C=C(C=C3)Cl)COC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

PWZ-029; PWZ 029; PWZ029. |

製品の起源 |

United States |

The Chemical Compound Pwz 029

PWZ-029 is a chemical compound that has been investigated for its interaction with GABAA receptors. Research indicates that this compound acts as a ligand at the GABAA receptor. wikipedia.org Specifically, it has been identified as a selective negative allosteric modulator (NAM) of α5 subunit-containing GABAA receptors. wikipedia.org This selectivity for α5-GABAARs distinguishes it from non-selective modulators that affect a broader range of receptor subtypes. wikipedia.org

Pharmacology of Pwz 029

Mechanism as a Negative Allosteric Modulator

As a negative allosteric modulator, PWZ-029 binds to an allosteric site on the α5-containing GABAA receptor, distinct from the site where GABA binds. wikipedia.orgwikipedia.org Its binding reduces the activity of the receptor, effectively decreasing the influx of chloride ions through the channel when GABA is present. wikipedia.orglibretexts.org This leads to a reduction in the inhibitory effect mediated by these specific receptors. The mechanism involves inducing conformational changes in the receptor complex that attenuate the receptor's response to the endogenous neurotransmitter GABA. libretexts.orgnih.gov

Activity Profile at α1- and α3-Containing GABAA Receptors

Subtype Selectivity of this compound

A key characteristic of this compound is its selectivity for GABAA receptors containing the α5 subunit. wikipedia.org This means that this compound primarily affects GABAergic neurotransmission mediated by α5-GABAARs, while having less pronounced effects on receptor subtypes containing other alpha subunits (e.g., α1, α2, α3). wikipedia.org This subtype selectivity is of significant interest in neuropharmacological research because α5-containing GABAARs have a relatively restricted distribution in the brain, being highly expressed in areas like the hippocampus. mdpi.comfrontiersin.org Targeting these specific receptors allows for potentially modulating the functions associated with these brain regions with reduced impact on processes mediated by other GABAAR subtypes.

Research Findings on this compound

Research into selective α5-containing GABAA receptor NAMs, including compounds like this compound, has explored their potential effects on cognitive function. wikipedia.orgfrontiersin.orgeneuro.org Studies have investigated whether reducing the activity of α5-GABAARs could enhance learning and memory. wikipedia.orgmdpi.comeneuro.org This is based on the understanding that α5-GABAARs contribute to tonic inhibition, particularly in hippocampal neurons, and their modulation could influence synaptic plasticity. guidetopharmacology.orgfrontiersin.org While this compound is listed as an example of an α5-selective NAM, detailed specific research findings solely focused on this compound's effects on cognitive measures or neuronal activity would require consulting specific studies where this compound was the primary focus. General findings on α5-selective NAMs suggest potential cognitive-enhancing or nootropic-like effects in animal models. wikipedia.orgeneuro.org

Research Applications of Pwz 029

Due to its selectivity for α5-containing GABAA receptors, PWZ-029 serves as a valuable tool in neuropharmacological research. It can be used to selectively probe the functional roles of α5-GABAARs in various neuronal circuits and behaviors. By using this compound, researchers can investigate the specific contributions of this receptor subtype to processes such as learning, memory, and synaptic plasticity, particularly in brain regions where α5-GABAARs are highly expressed, such as the hippocampus. mdpi.comfrontiersin.org This selective modulation allows for a more precise understanding of the physiological and pathophysiological roles of α5-GABAARs, potentially aiding in the identification and validation of these receptors as targets for novel therapeutic strategies.

Conclusion

Early Pharmacological Profiling of this compound Early pharmacological profiling indicates that this compound acts as a subtype-selective, mixed agonist-inverse agonist at the benzodiazepine binding site on the GABAA receptoriiab.mewikipedia.orgdbpedia.org. Specifically, it functions as a partial inverse agonist at the α5 subtype and a weak partial agonist at the α3 subtypeiiab.mewikipedia.orgdbpedia.org. It binds with preferential affinity to α5 GABAA receptorsnih.gov.

In vitro studies using Xenopus oocytes expressing recombinant GABAA receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2) demonstrated the efficacy profile of this compound nih.gov. At concentrations up to 1 µM, this compound showed significant partial inverse agonist efficacy at α5-containing receptors, resulting in a reduction of control current by 20% nih.gov. At the same concentration range, its activity at other receptor types tended to be weakly agonistic, and significantly so for α1- and α3-containing receptors nih.gov. At 10 µM concentrations, this compound exhibited a weak but significant partial agonistic effect at α1- and α3-containing receptors nih.gov.

The binding affinity of this compound to the α1β3γ2 isoform was reassessed and found to be 920 nM, compared to a binding affinity of 39 nM at the α5β3γ2 isoform meduniwien.ac.at. This indicates a notable difference in binding affinity between these subtypes meduniwien.ac.at. The lower potencies of this compound for α1-, α2-, and α3- relative to α5-containing GABAA receptors, derived from efficacy curves, align with explicit binding affinity data nih.gov. This confirms that this compound exhibits distinct affinity, potency, and efficacy selectivity for α5-containing GABAA receptors nih.gov.

Behavioral studies in rats have been conducted as part of the early profiling. This compound improved passive avoidance learning in rats at a dose of 5 mg/kg, but did not improve active avoidance nih.govcardiff.ac.uk. It improved object recognition in the novel object recognition test in normal and scopolamine-treated rats nih.govhodoodo.com. This compound successfully reversed scopolamine-induced deficits in recognition memory uq.edu.aunih.gov. However, it did not significantly influence swim patterns in the Morris water maze test, either alone or in reversing scopolamine-induced impairment uq.edu.aunih.gov. In mice, this compound attenuated scopolamine-induced impairment of Pavlovian fear conditioned contextual memory nih.gov.

Early testing indicated that this compound had no effect on anxiety or muscle tone in rats at tested doses nih.govnih.gov. While higher doses (10 and 20 mg/kg) decreased locomotor activity, this effect was antagonized by flumazenil (B1672878) and a selective α5 subunit agonist nih.gov. The hypolocomotor effect was not antagonized by an antagonist preferential for α1-subunit containing receptors nih.gov. This compound also showed negligible activity in a broad panel of other receptor and enzyme assays nih.gov.

This compound is a benzodiazepine derivative developed by WiSys, characterized by its subtype-selective activity at the benzodiazepine binding site of the GABAA receptor. iiab.mewikipedia.orgdbpedia.org Its pharmacological profile includes nootropic effects, particularly at lower doses, without causing significant convulsant or anxiogenic effects or muscle weakness. iiab.mewikipedia.orgdbpedia.org Higher doses, however, may lead to some sedative effects. wikipedia.orgdbpedia.org Research indicates that this compound acts as a mixed agonist-inverse agonist, displaying distinct functional selectivity for different GABAA receptor subtypes. iiab.mewikipedia.orgdbpedia.org

Molecular and Cellular Mechanisms of Action of this compound

The mechanism of action of this compound is primarily centered on its modulation of GABAA receptors, which are ligand-gated chloride channels and the principal inhibitory neurotransmitter targets for GABA in the mammalian central nervous system. wikipedia.orglidsen.com These receptors are heteropentameric, composed of various subunits (including alpha, beta, and gamma), and their specific subunit composition influences their pharmacological properties and the effects of ligands like benzodiazepines. lidsen.comuq.edu.auuniprot.org The benzodiazepine binding site, located at the interface of alpha and gamma subunits, is a key target for compounds that allosterically modulate GABAA receptor function. researchgate.net

GABAA Receptor Subtype Selectivity and Binding Characteristics

This compound exhibits subtype-selective binding and functional characteristics at the benzodiazepine site of GABAA receptors, with a notable preference for those containing the alpha 5 (α5) subunit. iiab.medbpedia.orgnih.govnih.govwisconsin.edu

Preferential Binding and Functional Selectivity for α5-Containing GABAA Receptors

This compound demonstrates preferential binding affinity for α5-containing GABAA receptors. Studies have reported a binding affinity (Ki) of 30 nM for α5 GABAA receptors. probechem.com Compared to other subtypes, this compound shows significantly higher affinity for α5-containing receptors. For instance, its binding affinity at the α1β3γ2 isoform was found to be 920 nM, highlighting a considerable selectivity (approximately 60-fold) for the α5 subunit compared to α1, α2, and α3 GABAergic receptors. wisconsin.edumeduniwien.ac.at This distinct affinity contributes to its selective effects. nih.gov

Activity Profile at α1- and α3-Containing GABAA Receptors

While this compound shows preferential activity at α5-containing receptors, it also exhibits activity at other GABAA receptor subtypes, specifically α1 and α3, albeit with lower potency. iiab.medbpedia.orgnih.govnih.gov At concentrations up to 1 µM, its activity at α1- and α3-containing receptors tended to be weakly agonistic. nih.gov At higher concentrations, such as 10 µM, this compound exhibited a weak but significant partial agonistic effect at α1- and α3-containing receptors. nih.gov The lower potencies observed for α1, α2, and α3 subtypes, relative to α5, align with its binding affinity data. nih.gov

Assessment of Activity Across Other Receptor and Enzyme Assays

Beyond its interactions with GABAA receptors, this compound has been assessed for activity across a broader panel of other receptor and enzyme assays to evaluate its selectivity profile. In a comprehensive screening, this compound exerted negligible activity in 42 other receptor and enzyme assays. nih.gov This indicates a high degree of specificity for GABAA receptors, particularly the benzodiazepine binding site, and suggests that its observed pharmacological effects are primarily mediated through this target.

Modulatory Effects on GABAA Receptor Ion Channel Function

This compound modulates the function of GABAA receptor ion channels in a subtype-dependent manner, acting as an inverse agonist at α5 subtypes and a partial agonist at certain non-α5 subtypes. iiab.mewikipedia.orgdbpedia.org

Inverse Agonist Efficacy at α5 Subtypes

This compound functions as a partial inverse agonist at the benzodiazepine binding site of α5-containing GABAA receptors. iiab.mewikipedia.orgdbpedia.orgnih.govrxnfinder.org Inverse agonists produce effects functionally opposite to agonists, effectively reducing the activity of the receptor below its basal level. wikipedia.org In vitro studies have demonstrated that this compound can engender a significant partial inverse agonist efficacy at α5-containing GABAA receptors, leading to a reduction of the control current. nih.govwisconsin.edu While classified as a moderate inverse agonist functionally selective for α5 subunits, its efficacy at this subtype has been reported to be around 17% reduction of GABA-induced currents, which is considered relatively weak compared to other α5-selective inverse agonists like RY-080. cardiff.ac.uk

Partial Agonist Activity at Non-α5 Subtypes

Impact on Chloride Ion Flux and Neuronal Excitability

GABAA receptors are ligand-gated ion channels permeable to chloride ions (Cl-). oup.comresearchgate.net The binding of agonists, such as GABA, typically increases the flux of chloride ions through the channel. usm.my The direction of chloride movement and thus the effect on neuronal excitability (inhibition or excitation) depends on the electrochemical gradient for chloride across the neuronal membrane. This gradient is maintained by cation-chloride cotransporters, primarily NKCC1 and KCC2. mdpi.comfrontiersin.org In mature neurons, KCC2 actively extrudes chloride, resulting in a low intracellular chloride concentration. mdpi.com Activation of GABAA receptors in these neurons leads to an influx of chloride ions, causing hyperpolarization and thus inhibiting neuronal firing. mdpi.com

Inverse agonists, such as this compound at the α5 subtype, bind to the benzodiazepine site and decrease the chloride flux through the GABAA receptor ion channel. usm.mynih.govwisconsin.edu This reduction in chloride influx diminishes GABAergic inhibition, leading to an increase in neuronal excitability. usm.mynih.govwisconsin.edu This molecular mechanism of inverse agonism is reflected in changes in neuronal activity. nih.gov

Subcellular Localization and Functional Role of Targeted GABAA Receptors

GABAA receptors are strategically located in different compartments of neurons, influencing distinct forms of inhibition. Their specific subunit composition dictates their localization and functional properties. oup.com

Extrasynaptic Localization of α5-GABAA Receptors

GABAA receptors containing the α5 subunit are predominantly located extrasynaptically. oup.commpbio.comnih.govresearchgate.netuq.edu.ausci-hub.se While primarily extrasynaptic, some evidence also suggests their presence at perisynaptic sites and, to a lesser extent, within synapses. oup.comnih.govuq.edu.ausci-hub.se These receptors are particularly abundant in the hippocampus, a brain region critical for learning and memory. nih.govuq.edu.auwikipedia.org In the neocortex, extrasynaptic α5 receptors are also present, with some synaptic α5 receptors noted on pyramidal cells. nih.gov Their extrasynaptic location positions them to respond to ambient levels of GABA in the extracellular space, mediating a persistent form of inhibition. wikipedia.org

Contribution to Tonic Inhibitory Currents

The extrasynaptically located α5-containing GABAA receptors are primarily responsible for mediating tonic inhibition. oup.commpbio.comnih.govresearchgate.netuq.edu.ausci-hub.se Tonic inhibition is a continuous inhibitory conductance generated by the persistent activation of extrasynaptic GABAA receptors by ambient GABA. wikipedia.org This contrasts with phasic inhibition, which is mediated by synaptic GABAA receptors and results from the transient exposure to high concentrations of GABA released into the synaptic cleft during vesicular release. oup.comresearchgate.net this compound, as a negative allosteric modulator or inverse agonist at α5-GABAA receptors, has been shown to decrease this tonic current. scispace.com

Influence on Spontaneous Neuronal Activity in Specific Brain Regions

Identification of Key Pharmacophoric Elements for GABAA Receptor Affinity and Subtype Selectivity

Pharmacophoric elements are the essential features of a molecule that are required for its biological activity, representing the spatial arrangement of atoms with specific chemical properties (e.g., hydrogen bond donors/acceptors, hydrophobic centers). Studies on benzodiazepine ligands, including this compound and its analogues, have sought to identify these key elements for GABAA receptor binding and subtype selectivity.

An updated pharmacophore model for the α5-containing GABAA receptor subtype has been developed based on the synthesis and study of subtype-selective ligands like this compound. researchgate.netresearchgate.netnih.govresearchgate.net This model helps to understand the structural characteristics necessary for potent and selective binding to GABAA receptors containing the α5 subunit. meduniwien.ac.at

Research suggests that the presence of a polar hydrogen bond accepting group at a specific location in the ligand structure can significantly increase binding affinity to certain GABAA receptor isoforms, such as R1βxγ2. meduniwien.ac.at However, this feature may be less critical for binding to R5βxγ2 isoforms, indicating differences in the binding pockets of these subtypes. meduniwien.ac.at

Experimental binding data for this compound across different GABAA receptor subtypes highlight its selectivity. For example, this compound shows a significantly higher binding affinity for the R5β3γ2 isoform compared to the R1β3γ2 isoform. meduniwien.ac.at

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|---|

| This compound | R5β3γ2 | 39 |

| This compound | R1β3γ2 | 920 |

Table data based on reassessed binding affinities. meduniwien.ac.at

Electrophysiological studies have further demonstrated this compound's functional selectivity, acting as a moderate negative allosteric modulator at α5-containing receptors while showing weak or negligible activity at α1, α2, and α3 subtypes at pharmacologically relevant concentrations. nih.govnih.gov This distinct affinity, potency, and efficacy profile underscores the importance of specific structural features for α5 selectivity. nih.gov

Impact of Specific Structural Modifications on Receptor Interactions and Selectivity

Modifications to the core structure of this compound and related benzodiazepine analogues can profoundly impact their interaction with GABAA receptors and their subtype selectivity.

Studies on analogues have provided insights into the role of different parts of the molecule. For instance, the elimination of an ester moiety from the 1,4-benzodiazepine (B1214927) template appears to be a factor in discriminating between R1βxγ2 and R5βxγ2 receptor compositions. meduniwien.ac.at The presence of an extra hydrogen bond acceptor seems to be virtually required for binding to R1βxγ2 but not R5βxγ2. meduniwien.ac.at

Research on β-carboline analogues, which also interact with the benzodiazepine site, has shown that large substituents at certain positions can be tolerated and may project into specific regions of the receptor's extracellular domain. researchgate.net Substituents at other positions can exhibit conserved stereo interactions within lipophilic pockets. researchgate.net

While specific detailed data on structural modifications of this compound leading to altered selectivity is not extensively detailed in the provided snippets beyond the general observations about benzodiazepine scaffolds, the principle of targeted modifications to achieve desired binding profiles is a core aspect of SAR studies in this area. The development of compounds with improved α5 selectivity over other subtypes, such as α1, has been a focus, with some modifications leading to reduced sedation while maintaining other desired effects. researchgate.net

Computational Approaches in Ligand Design and Optimization

Computational methods play a significant role in complementing experimental SAR studies, providing molecular-level insights into ligand-receptor interactions and guiding the design of novel compounds with improved properties.

Homology Modeling of GABAA Receptor Binding Sites

Given the challenges in obtaining high-resolution experimental structures of GABAA receptors, homology modeling is a widely used technique to generate three-dimensional models of the receptor, particularly the ligand binding sites. eijppr.comnih.gov This involves using the known structures of related proteins, such as other Cys-loop pentameric ligand-gated ion channels, as templates to build models of the GABAA receptor subunits and their arrangement. mdpi.comnih.gov

Homology models of GABAA receptor subtypes, including those containing α1 and γ2 or α5 and γ2 subunits, have been constructed to study the benzodiazepine binding site located at the α+/γ2− interface. nih.govresearchgate.neteijppr.com These models allow for the prediction of the binding pocket and the identification of key amino acid residues involved in ligand interactions. eijppr.comnih.gov The accuracy of these models is often evaluated by comparing them to available experimental data or by assessing structural parameters. nih.gov

Prediction of Steric Interactions and Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand within a receptor binding site and to estimate the binding affinity. nih.gov By simulating the interaction between the ligand and the receptor model, docking studies can reveal the nature of the forces involved, such as hydrogen bonds, hydrophobic interactions, and steric clashes. nih.govresearchgate.net

Molecular docking studies have been performed with GABAA receptor homology models to investigate the binding of benzodiazepine ligands, including this compound. researchgate.netnih.govresearchgate.neteijppr.com These studies aim to rationalize the binding modes and predict the interactions between the ligand and specific amino acid residues within the binding pocket. nih.govresearchgate.net For example, docking of this compound within the α5-binding pocket has been used to illustrate specific interactions of the molecule with the receptor. researchgate.netnih.govresearchgate.net

Computational docking can help to understand the structural basis for subtype selectivity by comparing the predicted binding poses and interactions in different receptor subtypes. researchgate.net It can also be used in virtual screening to identify potential new ligands from large chemical databases based on their predicted binding affinity and interactions with the receptor model. meduniwien.ac.atnih.gov

While computational studies provide valuable theoretical insights, they are typically used in conjunction with experimental data (e.g., binding assays, electrophysiology) to validate the predictions and refine the understanding of ligand-receptor interactions. nih.gov

In Vitro Electrophysiological Studies

Electrophysiology plays a vital role in determining the functional impact of this compound on GABAA receptor activity. These methods allow for the direct measurement of ion flow through the receptor channel in response to GABA and the modulatory effects of compounds like this compound.

Two-Electrode Voltage Clamp Experiments in Recombinant GABAA Receptor Subtypes (e.g., Xenopus Oocytes)

A key technique employed in the characterization of this compound is the two-electrode voltage clamp in Xenopus laevis oocytes. This system allows for the expression of specific, well-defined recombinant human GABAA receptor subtypes, enabling researchers to assess the compound's effects on distinct receptor compositions nih.govmeduniwien.ac.atresearchgate.netcore.ac.uk. Studies have specifically examined this compound's modulation of currents mediated by receptors assembled from α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2 subunits nih.govmeduniwien.ac.at. By controlling the voltage across the oocyte membrane and measuring the resulting current, researchers can quantify the impact of this compound on GABA-induced chloride ion flux.

Cell-Attached Recordings in Acute Brain Slices

Beyond recombinant systems, the activity of this compound has also been investigated in a more physiologically relevant context using acute brain slices. Cell-attached recordings, a configuration of patch-clamp electrophysiology, have been utilized in acute slices, such as those from the central amygdala (CEA), to assess the compound's effects on the spontaneous firing activity of specific neuronal populations, such as PKCδ+ neurons nih.gov. This method allows for the observation of this compound's influence on neuronal excitability within intact neural circuits in the slice preparation.

Assessment of GABA-Induced Currents and Modulatory Efficacy

Electrophysiological studies, particularly the two-electrode voltage clamp experiments in oocytes, have provided detailed insights into how this compound modulates GABA-induced currents. This compound has been characterized as a compound with moderate inverse agonist functional selectivity at GABAA receptors containing the α5 subunit nih.goviiab.mewikipedia.orgnih.gov. At concentrations up to 1 µM, this compound significantly reduced control currents at α5-containing receptors (by approximately 20%) nih.gov. In contrast, at the same concentration, its activity at α1-, α2-, and α3-containing receptors tended to be weakly, and in some cases significantly, agonistic nih.gov. At a higher concentration of 10 µM, this compound continued to show a weak but significant partial agonistic effect at α1- and α3-containing receptors nih.gov.

The following table summarizes representative data on the modulatory efficacy of this compound at different recombinant GABAA receptor subtypes expressed in Xenopus oocytes:

| Receptor Subtype | This compound Concentration | Percentage of Control Current (GABA EC3) |

| α1β3γ2 | 1 µM | 114 ± 4% |

| α2β3γ2 | 1 µM | 105 ± 8% |

| α3β3γ2 | 1 µM | 118 ± 5% |

| α5β3γ2 | 1 µM | 80 ± 4% |

Data represents means ± SEM from multiple oocytes and batches nih.gov. Control current represents responses in the absence of this compound nih.gov.

In acute brain slices, application of this compound (1 µM) has been shown to increase the spontaneous activity of PKCδ+ neurons recorded in the cell-attached configuration in CEA slices, an effect that was absent in slices from mice lacking α5 receptors in these neurons, indicating the specificity of this compound's action on α5-GABAARs nih.gov.

In Vitro Molecular and Biochemical Assays

In addition to functional studies, molecular and biochemical assays are employed to understand the interaction of this compound with GABAA receptors at a molecular level, particularly focusing on binding characteristics and receptor expression.

Radioligand Binding Assays for Receptor Selectivity

Radioligand binding assays are a standard method used to quantify the binding affinity of a compound to its target receptor and to assess its selectivity across different receptor subtypes wikipedia.org. For this compound, these assays have been instrumental in demonstrating its binding selectivity for GABAA receptors, particularly those containing the α5 subunit nih.govmeduniwien.ac.atwisconsin.educore.ac.uk. Using radioligands such as [3H]flumazenil (which binds to the benzodiazepine site) and [3H]Ro 15-4513, researchers can determine the affinity of this compound by measuring its ability to displace the bound radioligand nih.gov.

Binding affinity data (Ki values) have shown that this compound exhibits a distinct preference for α5-containing GABAA receptors compared to those containing α1, α2, or α3 subunits nih.govmeduniwien.ac.at. This binding selectivity aligns with the functional selectivity observed in electrophysiological studies nih.gov.

The following table presents representative binding affinity data for this compound at different human recombinant GABAA receptor subtypes:

| Receptor Subtype | Binding Affinity (Ki, nM) |

| α1β3γ2 | 920 |

| α2β3γ2 | >300 |

| α3β3γ2 | >300 |

| α5β3γ2 | 39 / 38.8 |

| α6-containing | >300 |

Data compiled from studies using human recombinant receptors stably expressed in mouse fibroblast L(tk-) cells or transiently transfected Sf9 insect cells nih.govmeduniwien.ac.at. Note: Different studies may report slightly varying Ki values.

These binding studies confirm that this compound possesses significant binding selectivity for the α5-containing GABAA receptors, with considerably lower affinity for other common α subunits nih.govmeduniwien.ac.at.

Gene Expression Analysis (e.g., qPCR for GABRA subunits) in Tissue Samples

While not always involving the direct in vitro application of this compound to tissue samples for the assay itself, gene expression analysis, such as quantitative polymerase chain reaction (qPCR), is a relevant methodology in studies investigating the effects of this compound. These studies may examine changes in the expression levels of GABAA receptor subunit genes (e.g., GABRA subunits) in tissue samples from animals treated with this compound to understand potential compensatory mechanisms or downstream effects of chronic modulation nih.gov. For instance, qPCR analysis has been used to assess the expression of GABRA2, GABRA3, and GABRA5 subunits in brain regions like the prefrontal cortex and hippocampus in the context of this compound administration nih.gov. This type of analysis provides insights into how the expression of the molecular targets of this compound might be altered, contributing to a more complete understanding of the compound's pharmacological impact within a biological system nih.govbiorxiv.org.

Electron Microscopical Analysis of Receptor Localization

Electron microscopy has been utilized to investigate the localization of α5 GABAA receptors, which are a primary target of this compound. Pre-embedding double-labeling electron microscopy has revealed that immunometal particles labeling α5 GABAA receptors in identified neurons, such as PKCδ+ neurons in the central amygdala (CEA), are predominantly localized to extrasynaptic dendritic regions, with minimal synaptic labeling nih.gov. This is consistent with electrophysiological data suggesting that α5 GABAA receptors contribute to a tonically active conductance mediated by extrasynaptic receptors nih.gov. Studies comparing different neuronal populations, such as PKCδ+ and PKCδ- neurons, have shown differences in the levels of extrasynaptic α5 GABAA receptors as measured by both electrophysiological and electron microscopical approaches nih.gov.

In Vivo Preclinical Animal Models and Experimental Paradigms

Rodent models are extensively used in preclinical research to investigate the effects of compounds like this compound on brain function and behavior.

Rodent Models for Investigating GABAA Receptor Modulation in Brain Function

Rodent models, primarily rats and mice, are widely used to study the modulation of GABAA receptors and their impact on brain function. The distribution and function of different GABAA receptor subunits have been investigated in these models to understand their roles in various neurological processes wikipedia.orgontosight.aigoogle.com. For instance, α5-containing GABAA receptors are predominantly expressed in the hippocampus and cortex and are thought to constitute about 4% of GABAA receptors in the rat brain google.com. Studies using genetically modified mice with reduced expression or knockout of α5 subunits have demonstrated improved performance in hippocampus-dependent cognitive tasks, suggesting a role for these receptors in learning and memory uq.edu.auethz.ch. This compound, as an α5-selective inverse agonist, has been tested in these models to explore its potential cognitive effects wikipedia.orguq.edu.aunih.gov.

Assessment of Cognitive Functions (e.g., Recognition Memory, Associative Learning)

The cognitive effects of this compound have been assessed in rodents using various behavioral paradigms designed to evaluate different aspects of learning and memory.

Passive Avoidance Learning: this compound has been shown to improve passive avoidance learning in rats. In one study, a dose of 5 mg/kg of this compound improved task learning in a passive avoidance test, though it did not affect active avoidance learning wikipedia.orgnih.gov. This effect was observed at doses lower than those causing decreased locomotor activity nih.gov.

Novel Object Recognition Test (NORT): this compound has demonstrated positive effects on object recognition memory in rats. Doses of 2, 5, and 10 mg/kg of this compound improved object recognition after a 24-hour delay period, indicated by significant differences in exploration times between novel and familiar objects and improved discrimination indices nih.govnih.gov.

Pavlovian Fear Conditioning: In mice, this compound at a dose of 10 mg/kg has been reported to attenuate scopolamine-induced impairment of Pavlovian fear-conditioned contextual memory nih.govnih.govnih.gov.

Morris Water Maze (MWM): The effects of this compound in the Morris water maze, a test of spatial learning and memory, have yielded mixed results. Some studies found that this compound did not significantly influence swim patterns during acquisition or in the probe trial in normal rats nih.govnih.gov. Furthermore, this compound was ineffective in reversing scopolamine-induced memory impairment in the water maze nih.govnih.gov.

Delayed Matching-to-Sample (DMTS): In rhesus monkeys, this compound slightly increased accuracy in a delayed matching-to-sample task, which assesses working memory ethz.ch.

The following table summarizes some of the cognitive effects of this compound in rodent models:

| Cognitive Test | Species | Finding | Source |

| Passive Avoidance Learning | Rat | Improved task learning at 5 mg/kg. | wikipedia.orgnih.gov |

| Active Avoidance Learning | Rat | No effect. | wikipedia.orgnih.gov |

| Novel Object Recognition | Rat | Improved recognition after 24-h delay (2, 5, 10 mg/kg). | nih.govnih.gov |

| Pavlovian Fear Conditioning | Mouse | Attenuated scopolamine-induced contextual memory impairment (10 mg/kg). | nih.govnih.govnih.gov |

| Morris Water Maze | Rat | No significant effect on acquisition or probe trial. | nih.govnih.gov |

| Morris Water Maze | Rat | Ineffective against scopolamine-induced impairment. | nih.govnih.gov |

| Delayed Matching-to-Sample | Monkey | Slightly increased accuracy. | ethz.ch |

Evaluation in Models of Induced Cognitive Impairment (e.g., Scopolamine-Treated Models, NMDA Receptor Antagonist-Induced Deficits)

This compound has been evaluated for its ability to counteract cognitive deficits induced by pharmacological agents that impair memory, such as scopolamine (B1681570) and NMDA receptor antagonists.

Scopolamine-Induced Impairment: Scopolamine, a muscarinic receptor antagonist, is commonly used to induce temporary cognitive deficits in animals, serving as a model for memory impairment wikipedia.orgsci-hub.se. This compound has been shown to reverse scopolamine-induced deficits in certain cognitive tasks. Specifically, this compound (2 mg/kg) successfully reversed scopolamine-induced deficits in novel object recognition after a 1-hour delay in rats nih.govnih.gov. It also attenuated scopolamine-induced impairment of contextual memory in a Pavlovian fear conditioning paradigm in mice nih.govnih.govnih.gov. However, this compound was found to be ineffective in reversing scopolamine-induced memory impairment in the Morris water maze in rats nih.govnih.gov.

NMDA Receptor Antagonist-Induced Deficits: NMDA receptor antagonists like MK-801 (dizocilpine) are also used to induce cognitive impairments in rodents, modeling aspects of conditions like schizophrenia nih.govresearchgate.netresearchgate.netuwm.edu. Research has investigated whether this compound can alleviate these deficits. Studies have indicated that this compound can alleviate cognitive deficits induced by NMDA receptor antagonists in rodent models nih.govuwm.edu. For example, this compound improved cognitive deficits induced by MK-801 in rodents tested on novel object recognition in the water maze nih.gov. However, another study found that while negative modulation of α5 GABAA receptors by compounds like this compound may partially prevent memory impairment induced by MK-801, the effects can vary depending on the specific cognitive task nih.gov.

Analysis of Neuronal Activity in Freely Moving Animals

Studies have also investigated the effects of this compound on neuronal activity in freely moving animals. Local application of this compound in the central amygdala (CEA) of freely moving animals significantly increased the spontaneous firing rate of CEA units compared to vehicle controls nih.govscispace.com. This finding provides further evidence that endogenous α5 GABAA receptor-mediated inhibition plays a role in controlling the spontaneous activity of CEA neurons in vivo nih.gov.

Investigation of Molecular and Cellular Responses in Specific Brain Regions

Research into this compound has involved examining its effects within specific brain regions, particularly those known to be involved in learning and memory, such as the hippocampus uq.edu.aunih.govgoogle.com. The hippocampus has a high concentration of α5-containing GABAA receptors, which are believed to play a role in cognitive function uq.edu.auscholaris.ca.

Studies have utilized behavioral models in rodents to assess the impact of this compound on different types of memory. For instance, this compound has been shown to improve performance in hippocampal-dependent tasks like the passive avoidance test and novel object recognition test in rats uq.edu.aunih.govnih.gov. In a passive avoidance test, this compound at a dose of 5 mg/kg significantly increased retention session latency in rats nih.gov. In the novel object recognition test, doses of 2, 5, and 10 mg/kg improved object recognition after a 24-hour delay, and 2 mg/kg reversed scopolamine-induced recognition memory deficits nih.gov. However, this compound did not improve performance in the Morris water maze model, another test of hippocampal-dependent spatial memory uq.edu.aunih.gov. These mixed results highlight the importance of using a variety of tests in preclinical assessments of selective α5 GABAA inverse agonists nih.gov.

Electrophysiological experiments have also been conducted to investigate the molecular and cellular effects of this compound. In vitro studies using Xenopus oocytes expressing different GABAA receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2) have demonstrated the selective activity of this compound. At concentrations up to 1 µM, this compound showed significant partial inverse agonist efficacy at α5-containing receptors, reducing control current by 20%. At the same concentration, it exhibited weak and sometimes significant agonistic effects at α1- and α3-containing receptors. At 10 µM, this compound showed a weak but significant partial agonistic effect at α1- and α3-containing receptors nih.gov. These findings support the distinct affinity, potency, and efficacy selectivity of this compound for α5-containing GABAA receptors nih.gov.

The role of α5-containing GABAA receptors in regulating cognition is thought to stem from their contribution to tonic inhibition, which influences neuronal excitability and hippocampal-dependent processes like long-term potentiation (LTP) scholaris.ca. Increased function of these receptors has been linked to cognitive deficits in various neurological disorders scholaris.ca. By acting as an inverse agonist at α5-containing GABAA receptors, this compound is hypothesized to reduce this tonic inhibition, thereby enhancing synaptic plasticity and improving cognitive function google.comscholaris.canih.gov.

Preclinical studies have also explored the impact of this compound on scopolamine-induced memory impairment, a pharmacological model used to simulate cholinergic dysfunction relevant to some cognitive disorders. This compound successfully reversed the scopolamine-induced impairment of contextual memory in a Pavlovian fear conditioning study and the deficit in recognition memory in the novel object recognition test uq.edu.aunih.gov. This suggests a potential for this compound to counteract cognitive deficits associated with cholinergic blockade.

Detailed research findings on the in vitro activity of this compound at different GABAA receptor subtypes are summarized in the table below:

| GABAA Receptor Subtype | Concentration (µM) | Modulation of GABA EC3 Current (% of Control) | Significance (P < 0.01 vs. Control) |

| α1β3γ2 | 1 | 114 ± 4 | Yes |

| α2β3γ2 | 1 | 105 ± 8 | No |

| α3β3γ2 | 1 | 118 ± 5 | Yes |

| α5β3γ2 | 1 | 80 ± 4 | Yes |

| α1β3γ2 | 10 | Weak partial agonism | Yes |

| α3β3γ2 | 10 | Weak partial agonism | Yes |

*Data derived from in vitro electrophysiological experiments using Xenopus oocytes nih.gov.

Advanced In Vitro Modeling Approaches Applicable to this compound Research

Advanced in vitro modeling approaches offer valuable tools for studying the effects of compounds like this compound, providing a more physiologically relevant environment than traditional methods and potentially reducing the reliance on animal models nih.govfacellitate.comresearchgate.net.

Utilization of 2D and 3D Cell Culture Systems in Neuropharmacology

Traditional two-dimensional (2D) cell culture involves growing cells on flat surfaces, such as Petri dishes or flasks facellitate.comgreenelephantbiotech.com. While widely used due to its simplicity and cost-effectiveness, 2D culture lacks the complex tissue architecture and cell-to-cell interactions found in vivo nih.govfacellitate.commdpi.com. Cells in 2D culture are uniformly exposed to the culture medium, which does not accurately mimic the diffusion gradients of nutrients and other molecules present in native tissues facellitate.com.

Three-dimensional (3D) cell culture systems represent an advancement over 2D methods, aiming to better recapitulate the in vivo environment nih.govfacellitate.commdpi.com. These systems allow cells to grow within a 3D structure, such as spheroids, hydrogels, or scaffolds nih.govfacellitate.commdpi.com. 3D cultures enable the formation of more complex cell-cell interactions and the establishment of gradients within the cell aggregate, which can influence cell behavior, proliferation, and responses to stimuli nih.govfacellitate.commdpi.com. For neuropharmacological research involving compounds like this compound, 3D neuronal cultures or co-cultures of different brain cell types could provide a more accurate model for studying the compound's effects on neuronal networks and synaptic function compared to 2D monolayers.

3D cell culture techniques have shown promise in various research areas, including drug discovery and disease modeling, by providing a more accurate reflection of cellular responses in a tissue-like environment nih.govfacellitate.commdpi.com. While 2D culture remains dominant in some industrial applications due to scalability and established protocols, 3D methods are gaining traction for their improved physiological relevance greenelephantbiotech.com.

Organ-on-Chip Technologies for Replicating Brain Microenvironments

Organ-on-a-chip (OoC) technology is a rapidly evolving microfluidic cell culture system designed to replicate the physiological processes and microenvironments of human organs mdpi.commdpi.com. These devices utilize microchips with continuously perfused chambers populated by living cells, arranged to mimic tissue-level structures and functions mdpi.commdpi.com. OoC technology integrates microfluidics, 3D cell culture, and tissue engineering to create biomimetic systems mdpi.commdpi.com.

For brain research and the study of neuroactive compounds like this compound, "brain-on-a-chip" models offer significant advantages over traditional in vitro methods nih.govresearchgate.net. These microfluidic devices can replicate key aspects of the brain microenvironment, including the blood-brain barrier (BBB), which is a major challenge for drug delivery to the central nervous system nih.gov. BBB-on-a-chip models incorporate vascular and brain chambers separated by a porous membrane, populated with relevant cell types such as endothelial cells, pericytes, astrocytes, and neurons, to mimic the in vivo BBB structure and function mdpi.comnih.gov.

Organ-on-a-chip technology allows for dynamic control over microenvironmental factors, such as fluid flow and biochemical gradients, which are crucial for replicating physiological conditions mdpi.commdpi.comresearchgate.net. These systems enable high-resolution, real-time imaging and analysis of cellular activities within a functional tissue context mdpi.com.

While OoC technology is still developing, it holds potential for accelerating research into neurophysiology, disease etiology, and drug testing by providing more accurate and predictive in vitro models mdpi.comresearchgate.net. For this compound research, brain-on-a-chip models could be utilized to study its passage across the blood-brain barrier, its effects on specific neuronal populations and circuits within a more realistic microenvironment, and potentially its interactions with other brain cell types. This could provide valuable insights into the compound's efficacy and mechanism of action in a system that more closely resembles the in vivo brain than traditional cell cultures.

Research Applications and Hypothesized Biological Roles of Pwz 029

Modulation of Memory and Learning Processes

The role of α5-containing GABAA receptors in cognitive functions, particularly memory and learning, has been a significant area of investigation for compounds like PWZ-029 nih.govwisconsin.eduuq.edu.au.

Role of α5-GABAA Receptors in Memory Encoding and Consolidation

Alpha5-containing GABAA receptors (α5-GABAARs) are densely expressed in the hippocampus, a brain region critical for learning and memory uq.edu.au. This localization has led to the hypothesis that these receptors are involved in cognitive processes, including memory encoding and consolidation nih.govwisconsin.eduuq.edu.au. Studies using genetically modified mice have indicated that α1-containing GABAARs are involved in the sedative and amnesic effects of benzodiazepines, while the hippocampal concentration of α5-GABAARs suggests their implication in cognition, learning, and memory uq.edu.au.

Research with this compound, a compound demonstrating binding and functional selectivity for α5-containing GABAA receptors, has provided evidence supporting this role nih.govwisconsin.edu. Studies in rats have shown that this compound can improve passive avoidance learning, a task thought to involve declarative memory formation nih.govnih.gov. Specifically, a dose of 5 mg/kg of this compound improved task learning in the passive avoidance test nih.gov. However, it did not show the same effect in the active avoidance test nih.gov.

Further studies in rats investigated the effects of this compound in the novel object recognition test and the Morris water maze nih.gov. All tested doses of this compound (2, 5, and 10 mg/kg) improved object recognition after a 24-hour delay period, indicated by significant differences in exploration times between novel and old objects and the respective discrimination indices nih.gov. This compound (2 mg/kg) also reversed scopolamine-induced deficits in recognition memory after a 1-hour delay nih.gov. In contrast, this compound did not significantly influence swim patterns in the Morris water maze test across various doses (5, 10, and 15 mg/kg) during acquisition or the probe trial, nor did it reverse scopolamine-induced memory impairment in this task nih.gov.

In mice, this compound at a dose of 10 mg/kg was found to attenuate scopolamine-induced impairment of Pavlovian fear-conditioned contextual memory nih.gov.

These findings suggest that negative modulation at α5-containing GABAA receptors by compounds like this compound may be sufficient to enhance the formation of declarative memory nih.gov. The observed memory-enhancing effects at lower doses of this compound were not accompanied by anxiogenic or proconvulsant effects nih.gov.

The following table summarizes some key findings of this compound in memory and learning models:

| Animal Model | Task | This compound Effect | Citation |

| Rats | Passive Avoidance | Improved learning (at 5 mg/kg) | nih.gov |

| Rats | Active Avoidance | No effect | nih.gov |

| Rats | Novel Object Recognition | Improved object recognition (2, 5, 10 mg/kg) | nih.gov |

| Rats | Novel Object Recognition | Reversed scopolamine-induced deficit (2 mg/kg) | nih.gov |

| Rats | Morris Water Maze | No significant effect | nih.gov |

| Mice | Pavlovian Fear Conditioning | Attenuated scopolamine-induced impairment (10 mg/kg) | nih.gov |

Hypothesized Facilitation of Cholinergic Transmission via GABAA Receptor Modulation

One hypothesis regarding the cognitive-enhancing effects of negative modulation of GABAA receptors, particularly those containing the α5 subunit, is that it may facilitate cholinergic transmission uq.edu.aunih.gov. This hypothesis is based on the understanding that cholinergic pathways in certain brain regions crucial for learning and memory are under significant inhibitory influence from GABAergic neurons nih.gov. By reducing this inhibition through negative modulation of GABAA receptors, cholinergic activity could potentially be enhanced, leading to improved cognitive function nih.gov.

Research with this compound has provided some support for this hypothesis. In the novel object recognition test, this compound successfully reversed scopolamine-induced deficits in recognition memory nih.govnih.gov. Scopolamine (B1681570) is a muscarinic antagonist that impairs cognitive function by blocking cholinergic neurotransmission nih.govnih.gov. The ability of this compound to counteract this impairment suggests a potential interaction with or facilitation of the cholinergic system, possibly by disinhibition through its action on α5-GABAA receptors nih.govresearchgate.net. One study showed that this compound dose-dependently reversed cholinergic deficits induced by scopolamine researchgate.net.

Exploration in Models of Neuropsychiatric and Neurodegenerative Conditions

Given the involvement of α5-containing GABAA receptors in cognitive function, this compound and similar compounds have been explored in animal models of conditions characterized by cognitive impairment, including schizophrenia and Alzheimer's disease nih.govdntb.gov.ua.

Cognitive Impairment in Schizophrenia Models

Cognitive deficits are a significant and often debilitating aspect of schizophrenia nih.gov. These deficits can affect various domains, including attention, memory, and executive functions nih.gov. The N-methyl-d-aspartate receptor (NMDAR) hypofunction hypothesis is one proposed explanation for the etiology and pathophysiology of schizophrenia, and NMDAR antagonists like MK-801 are used to induce cognitive deficits in animal models to study this condition frontiersin.org.

This compound has been investigated for its potential to alleviate cognitive impairment in rodent models relevant to schizophrenia nih.govresearchgate.net. Studies have shown that this compound can attenuate memory deficits induced by MK-801 in rodents nih.govresearchgate.net. Specifically, this compound improved cognitive deficits induced by MK-801 in rodents tested on novel object recognition in the water maze nih.gov. However, it did not improve deficits in social recognition memory in these models nih.gov.

While these findings suggest a potential benefit of α5-GABAA receptor modulation in addressing some cognitive aspects relevant to schizophrenia, it is important to note the challenges in translating findings from animal models to the complexity of schizophrenia in humans nih.gov.

Alzheimer's Disease Models and Related Pathologies

Alzheimer's disease (AD) is a neurodegenerative disorder characterized by progressive cognitive decline, including memory impairment dntb.gov.uascispace.com. Aberrant GABAergic modulation is believed to play a role in the cognitive processing changes observed in AD researchgate.net. Positive and negative allosteric modulators of α5-GABAA receptors are being investigated as potential therapeutic agents for AD dntb.gov.uanih.gov.

This compound, as a negative allosteric modulator (NAM) of α5-GABAA receptors, has been examined in the 5xFAD mouse model, an early-onset transgenic model of AD dntb.gov.uanih.govmpn.gov.rs. A study assessing the effects of this compound on emotional reactivity, motivation, and motor function in 5xFAD mice found that this compound further decreased the emotionality of transgenic males compared to transgenic controls dntb.gov.uanih.gov. No interfering effects on non-cognitive behavior were observed in female mice dntb.gov.uanih.gov.

Regarding cognitive function in AD models, one study indicated that this compound, along with another compound (MP-III-022), exerted negligible effects on social interaction, social, object, and spatial memory in the 5xFAD mouse model bohrium.com. However, another study mentioned that this compound improved object recognition in scopolamine-treated rats, which are sometimes used to model aspects of memory impairment seen in aging and dementia nih.govnih.gov.

Research also explored the impact of this compound on gene expression of GABAA receptor subunits in the hippocampus (HC) and prefrontal cortex (PFC) of 5xFAD mice dntb.gov.uanih.gov. This compound increased GABRA2 expression in male transgenic animals in the PFC dntb.gov.uanih.gov. In the HC, both this compound and a positive allosteric modulator (MP-III-022) reversed reciprocal changes in GABRA2 and GABRA3 in transgenic females dntb.gov.uanih.gov.

While the direct impact of this compound on core cognitive deficits in AD models appears mixed based on current search results, its effects on emotionality and receptor subunit expression in these models warrant further investigation dntb.gov.uanih.govbohrium.com.

Investigation in Models of Mood Disorders

Alpha5-containing GABAA receptors have also been implicated in mood disorders, and selective modulators of these receptors are being explored for their potential antidepressant effects lidsen.comresearchgate.net.

Studies have investigated the effects of this compound in rodent models used to predict antidepressant efficacy, such as the forced-swim test lidsen.comresearchgate.net. In the forced-swim test in mice, this compound, described as a partial negative allosteric modulator (NAM), showed modest activity lidsen.comresearchgate.net. A stronger NAM, RY-080, was fully efficacious in producing antidepressant-like effects comparable to imipramine (B1671792) lidsen.comresearchgate.net. The antidepressant effects of RY-080 were blocked by both an antagonist (Xli-093) and by this compound, which is consistent with receptor theory lidsen.comresearchgate.net. This suggests that this compound, even as a partial NAM, can interact with the α5-GABAA receptor in a way that influences the effects of other modulators lidsen.comresearchgate.net.

Another study reported that this compound, along with RY-080, reduced immobility in the forced-swim test in mice, further supporting potential antidepressant-like effects researchgate.net. Chronic stress in mice has also been shown to increase α5 subunit mRNA expression in the frontal cortex, which could be relevant to the involvement of these receptors in mood disorders researchgate.net.

These findings suggest that modulation of α5-containing GABAA receptors, potentially through negative allosteric modulation, could represent a novel mechanism for the treatment of mood disorders lidsen.comresearchgate.net.

Effects on Neuroinflammation in Transgenic Models

Studies utilizing transgenic animal models have investigated the impact of this compound on neuroinflammation, particularly in the context of Alzheimer's disease (AD). In the 5xFAD mouse model of AD, which exhibits neuroinflammation, this compound, characterized as a negative allosteric modulator (NAM) in this context, showed effects on neuroinflammatory markers nih.gov.

Specifically, treatment with this compound was observed to reduce proinflammatory gene expressions in transgenic female mice compared to their transgenic controls nih.gov. Furthermore, this compound downregulated Glial Fibrillary Acidic Protein (GFAP) levels in transgenic males, a marker associated with astrogliosis nih.gov. Interestingly, the study noted paradoxically opposite effects on GFAP levels in non-transgenic females, suggesting a potential sex and genotype dependence in the effects of α5 GABAA receptor negative allosteric modulation nih.gov. While the behavioral relevance of these specific neuroinflammatory effects was not fully addressed in this study, the suppression of neuroinflammation observed with this compound in this AD model warrants further investigation into GABAergic ligands in models exhibiting prominent neuroinflammation nih.gov.

Data from a study in 5xFAD mice treated with this compound (referred to as NAM) showed the following changes in gene expression in the hippocampus:

| Gene | Transgenic Females (vs. Control) | Transgenic Males (vs. Control) | Non-transgenic Females (vs. Control) |

| IL-1β | Decreased | Not specified | Not specified |

| IL-6 | Decreased | Not specified | Not specified |

| TNF-α | Decreased | Not specified | Not specified |

| GFAP | Not specified | Decreased | Increased |

| IBA-1 | Not specified | Not specified | Not specified |

This data highlights the differential effects of this compound on neuroinflammatory markers based on sex and genotype in this transgenic model nih.gov.

Comparative Analysis with Other GABAA Receptor Modulators (e.g., RY-080, Xli-093)

This compound has been compared to other GABAA receptor modulators, particularly RY-080 and Xli-093, to understand its relative efficacy and functional profile. These comparisons often focus on their activity at α5-containing GABAA receptors and their effects in preclinical models.

RY-080 is characterized as a stronger negative allosteric modulator (NAM) of α5β3γ2 GABAA receptors compared to this compound, which is described as a partial NAM with lower intrinsic efficacy mcw.eduresearchgate.net. Xli-093, on the other hand, is reported as an antagonist at the α5β3γ2 receptor mcw.edu.

In studies evaluating antidepressant-like effects using the forced-swim assay in mice, RY-080 produced a marked antidepressant phenotype, while this compound was only moderately active, and Xli-093 showed no activity mcw.eduresearchgate.net. These findings suggest a correlation between the degree of negative allosteric modulation at α5-containing GABAA receptors and the observed antidepressant-like effects mcw.edu.

Further comparative analysis indicates that both this compound and Xli-093 were able to block the antidepressant effects of the stronger inverse agonist RY-080, which is consistent with receptor theory mcw.eduresearchgate.netresearchgate.net. This suggests that both the partial NAM (this compound) and the antagonist (Xli-093) can occupy the binding site and interfere with the effects of a more efficacious modulator like RY-080 mcw.eduresearchgate.netresearchgate.net.

In terms of selectivity, Xli-093 has been highlighted as a highly selective antagonist for α5 subtypes nih.gov. This compound is considered unusual as it inhibits α5 GABAARs at nanomolar concentrations but potentiates other GABAAR isoforms at much lower potencies uq.edu.au. Electrophysiological studies have shown that this compound acts as a negative allosteric modulator at the α5-subunit, with very weak agonist activity at the α1, α2, and α3 subunits nih.gov. At pharmacologically relevant concentrations, this compound exhibits moderate negative modulation at the α5-subunit with minimal effect on other subtypes nih.gov.

Comparative studies have also examined cognitive effects. While RY-080 and this compound have shown some positive effects on cognitive measures in various models, the findings can be mixed and task-dependent nih.govuq.edu.aunih.gov. For instance, this compound improved performance in a hippocampal-dependent passive avoidance test and reversed scopolamine-induced impairment of contextual memory, but failed to improve performance in the Morris water maze in some studies nih.govuq.edu.au.

The comparative analysis of this compound, RY-080, and Xli-093 underscores the diverse pharmacological profiles within α5-containing GABAA receptor modulators and their differential effects in preclinical models of neurological conditions and behaviors.

| Compound | GABAA Receptor Activity Profile | Antidepressant-like effect (Forced-Swim Assay) | Ability to block RY-080 effects | Selectivity Notes |

| This compound | Partial inverse agonist at α5, weak partial agonist at α3 wikipedia.orgiiab.me | Modestly active mcw.eduresearchgate.net | Yes mcw.eduresearchgate.netresearchgate.net | Selective for α5 at nanomolar concentrations nih.govuq.edu.au |

| RY-080 | Stronger negative allosteric modulator at α5β3γ2 mcw.eduresearchgate.net | Marked activity mcw.eduresearchgate.net | N/A | NAM of α5β3γ2 receptors mcw.edu |

| Xli-093 | Antagonist at α5β3γ2 mcw.edu | Not active mcw.eduresearchgate.net | Yes mcw.eduresearchgate.netresearchgate.net | Highly selective antagonist for α5 subtypes nih.gov |

Q & A

Q. What is the receptor selectivity profile of PWZ-029, and how is it experimentally determined?

this compound exhibits concentration-dependent bidirectional modulation of GABA EC3 across GABAA receptor subtypes (α1-α6β3γ). At lower concentrations, it reduces GABA EC3, while higher concentrations enhance it, with pronounced effects on α1β3γ and α2β3γ subtypes . Methodologically, this is determined via electrophysiological assays (e.g., Xenopus oocyte models) and radioligand displacement studies, which quantify subunit-specific binding affinities and functional modulation .

Q. What experimental models are standard for evaluating this compound's pharmacological effects?

Recombinant receptor systems (e.g., HEK293 cells or Xenopus oocytes expressing specific GABAA subunits) are widely used to isolate subtype-specific effects. In vitro binding assays with tritiated ligands (e.g., [³H]flumazenil) and functional modulation studies (e.g., chloride flux assays) provide quantitative data on efficacy and potency . In vivo models, such as rodent anxiety or seizure paradigms, are employed cautiously due to interspecies receptor expression differences .

Q. How should researchers design dose-response experiments for this compound to ensure reproducibility?

Dose-response curves require rigorous controls for receptor subunit composition, buffer conditions (e.g., pH, ion concentrations), and vehicle effects. Replicate experiments (n ≥ 3) with blinded data analysis minimize bias. Documentation of batch-to-batch compound purity (via HPLC/MS) and stability under experimental conditions is critical .

Advanced Research Questions

Q. How can this compound's paradoxical modulation (inhibition at low vs. enhancement at high concentrations) be mechanistically explained?

This biphasic effect may arise from allosteric site occupancy dynamics. Low concentrations partially occupy negative allosteric modulatory (NAM) sites, while higher concentrations saturate NAM sites and engage secondary positive modulatory (PAM) sites. Computational docking studies and mutagenesis of key receptor residues (e.g., α1His101) are used to validate binding hypotheses .

Q. What methodologies resolve contradictions in reported efficacy of this compound across receptor subtypes?

Contradictions may stem from variations in auxiliary subunits (e.g., γ2 vs. γ3) or experimental protocols (e.g., GABA EC levels). Cross-lab validation using standardized protocols (e.g., NIH Psychoactive Drug Screening Program guidelines) and meta-analysis of pooled data can identify confounding variables .

Q. What strategies optimize this compound's use in studying GABAA receptor plasticity in neurological disorders?

Combine this compound with chronic exposure models (e.g., neuronal cultures or in vivo infusion) to track receptor trafficking via fluorescence recovery after photobleaching (FRAP) or surface biotinylation. Pair these with transcriptomic profiling (RNA-seq) to correlate functional changes with subunit expression .

Q. How do interspecies differences in GABAA receptor subtypes impact translational research with this compound?

Humans exhibit distinct α subunit expression patterns (e.g., α5 prevalence in hippocampus) compared to rodents. Use transgenic models expressing humanized receptors or human induced pluripotent stem cell (iPSC)-derived neurons to improve translational relevance. Ethical review is mandatory for preclinical-to-clinical bridging studies .

Q. What statistical approaches are recommended for analyzing this compound's subtype-selective data with high variability?

Mixed-effects models account for within-experiment variability (e.g., oocyte batch effects). Bayesian hierarchical modeling is useful for small-sample studies, while sensitivity analysis identifies outliers driven by technical artifacts .

Methodological Resources

- Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis framing .

- Data Contradiction Analysis : Apply triangulation via orthogonal assays (e.g., electrophysiology + calcium imaging) to confirm findings .

- Translational Gaps : Refer to IUPHAR guidelines for validating subtype-selective ligands in human-derived models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。